6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide
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Overview
Description
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a carboxamide group, and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide typically involves the formation of the boronic ester followed by coupling with the pyridine carboxamide. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The boronic ester can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide has several applications in scientific research:
Medicine: Research into its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carboxamide group can engage in hydrogen bonding and other interactions, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **4-(4,4,5,5-Tetramethyl-
Properties
Molecular Formula |
C18H21BN2O4 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)12-7-5-8-13(11-12)20-16(23)14-9-6-10-15(22)21-14/h5-11H,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
SRHAYUNOXUHWAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=O)N3 |
Origin of Product |
United States |
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